3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione core
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-7-9-17(10-8-16)25-21(26)15-19(22(25)27)24-13-11-23(12-14-24)18-5-3-4-6-20(18)28-2/h3-10,19H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLDVDPISRLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to therapeutic effects, such as vasodilation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features and its potential as a ligand for alpha1-adrenergic receptors. Its combination of a piperazine ring with a methoxyphenyl group and a pyrrolidine-2,5-dione core distinguishes it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
